molecular formula C23H28N4O6S B2976779 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide CAS No. 887196-77-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B2976779
CAS No.: 887196-77-2
M. Wt: 488.56
InChI Key: LVZOVAPXOLBDLJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring, a piperazine moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)benzenesulfonamido]acetamide: Lacks the additional methyl group on the benzene ring.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(piperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide: Lacks the methyl group on the piperazine ring.

Uniqueness: The presence of both the benzodioxin ring and the sulfonamide group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide imparts unique chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-17-3-6-19(7-4-17)34(30,31)27(23(29)26-11-9-25(2)10-12-26)16-22(28)24-18-5-8-20-21(15-18)33-14-13-32-20/h3-8,15H,9-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOVAPXOLBDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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